

Spectroscopic Blueprint of Decatromicin A: A Comprehensive NMR Analysis

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Compound of Interest

Compound Name: *Decatromicin A*

Cat. No.: *B15564594*

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For Immediate Release – A detailed technical guide providing an in-depth analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **Decatromicin A** is now available for researchers, scientists, and professionals in drug development. This whitepaper offers a comprehensive resource for understanding the molecular architecture of this potent antibiotic.

The structural elucidation of **Decatromicin A**, a complex natural product, was achieved through a series of sophisticated NMR experiments. This guide presents the complete ^1H and ^{13}C NMR spectral data in clearly structured tables, facilitating straightforward access and comparison for research purposes.

^1H NMR Spectral Data of Decatromicin A

The proton NMR spectrum of **Decatromicin A** reveals a complex array of signals characteristic of its intricate molecular structure. The data, acquired in a deuterated solvent, is summarized below.

Position	δH (ppm)	Multiplicity	J (Hz)
2	3.38	m	7.5
3	1.83	m	
3-CH ₃	0.94	t	
5	5.86	d	11.5
6	7.33	dd	11.5, 15.0
7	6.01	d	15.0
8-CH ₃	1.82	s	9.5
9	2.65	m	
10	5.21	d	
11	3.99	d	9.5
12	1.75	m	7.0
12-CH ₃	0.88	d	
13	4.08	d	
14	5.48	s	9.5
15-CH ₃	1.78	s	
17	3.82	d	
18	1.95	m	7.0
18-CH ₃	0.99	d	
19	1.45	m	
19-CH ₃	0.82	t	7.5
21	3.25	m	7.0
22	2.55	m	
22-CH ₃	1.05	d	

1'	4.65	d	7.5
2'	3.65	m	
3'	3.45	m	
4'	4.15	m	
5'	3.75	m	
5'-CH ₃	1.25	d	6.5
2''	6.85	d	2.5
4''	6.25	d	2.5
NH	8.15	d	8.5

¹³C NMR Spectral Data of Decatromicin A

The carbon-13 NMR spectrum provides a detailed map of the carbon framework of **Decatromicin A**. The chemical shifts are tabulated below, offering insights into the electronic environment of each carbon atom.

Position	δC (ppm)
1	172.5
2	45.8
3	38.2
3-CH ₃	12.1
4	128.9
5	125.4
6	138.4
7	126.9
8	135.2
8-CH ₃	12.5
9	42.1
10	134.7
11	78.9
12	35.6
12-CH ₃	17.2
13	82.4
14	129.8
15	136.1
15-CH ₃	16.8
16	203.5
17	85.1
18	40.3
18-CH ₃	14.5

19	25.1
19-CH ₃	11.8
20	102.7
21	58.2
22	45.3
22-CH ₃	15.1
1'	98.7
2'	72.4
3'	75.8
4'	55.1
5'	70.2
5'-CH ₃	18.2
1''	162.4
2''	125.8
3''	110.1
4''	122.6
5''	128.3

Experimental Protocols

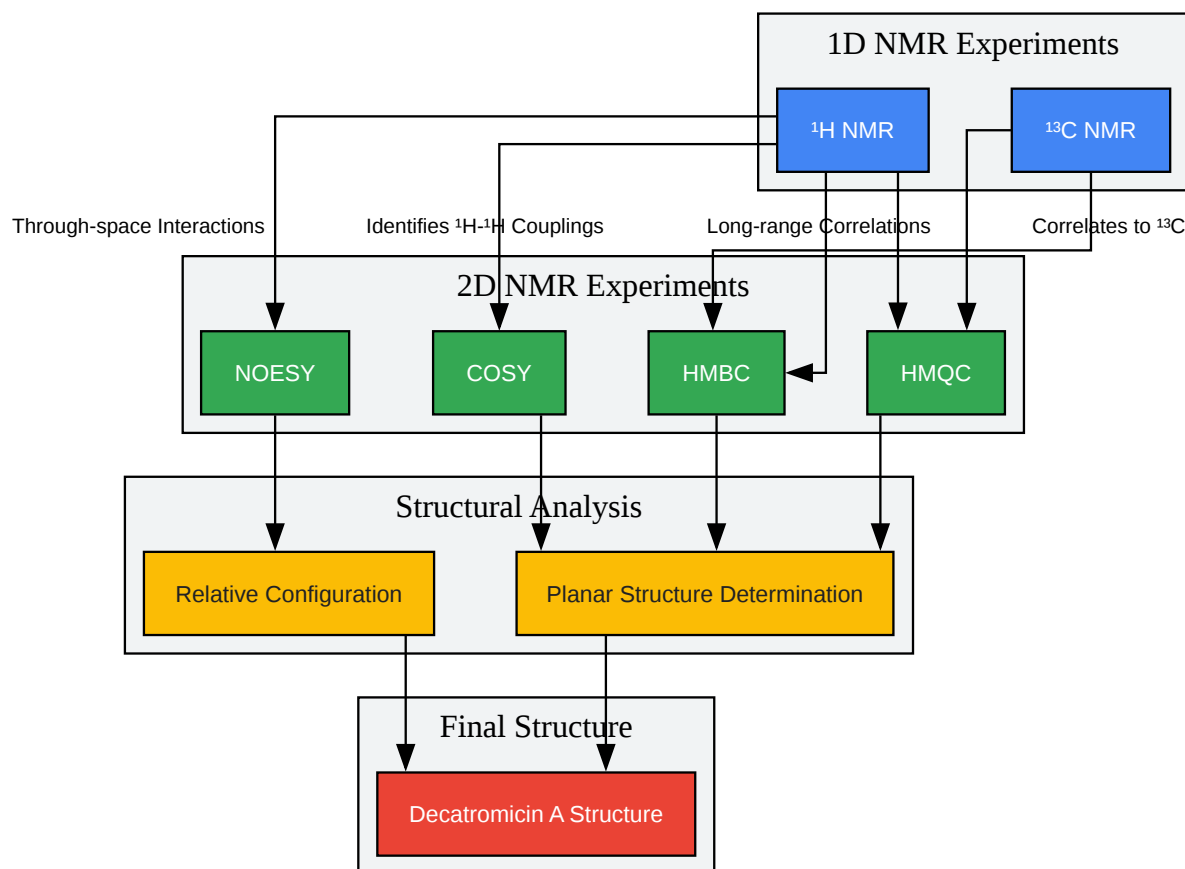
The structural elucidation of **Decatromicin A** was accomplished through a combination of one- and two-dimensional NMR experiments. The planar structure was determined by analyzing the ¹H, ¹³C, COSY, HMQC, and HMBC NMR spectra.

NMR Spectroscopy: All NMR spectra were recorded on a Bruker AMX-500 spectrometer. The samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

- ^1H and ^{13}C NMR: Standard pulse sequences were used to acquire the one-dimensional proton and carbon-13 spectra.
- COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton spin-spin coupling networks.
- HMQC (Heteronuclear Multiple Quantum Coherence): This experiment was employed to determine one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial for identifying long-range (two- and three-bond) correlations between protons and carbons, which was instrumental in assembling the molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): The relative configuration of the aglycone was elucidated by analyzing through-space proton-proton interactions observed in NOESY experiments.

Visualizing the NMR Workflow

The logical workflow for the structural elucidation of **Decatromicin A** using NMR spectroscopy is depicted in the following diagram. This illustrates the progression from initial one-dimensional experiments to more complex two-dimensional techniques that ultimately reveal the complete molecular structure.



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Caption: Workflow for the structural elucidation of **Decatromicin A** via NMR.

This technical guide serves as a foundational reference for researchers engaged in the study of natural products, antibiotic development, and synthetic chemistry. The detailed NMR data and experimental protocols provided herein are intended to support further investigation and utilization of **Decatromicin A** in scientific and pharmaceutical applications.

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